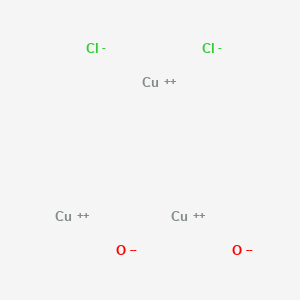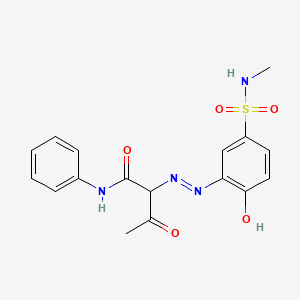
1,5-Bis(o-nitroanilino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis-(o-nitroanilino)anthraquinone is a heterocyclic organic compound with the molecular formula C26H16N4O6 and a molecular weight of 480.428 g/mol . It is known for its vibrant color and is often used in the dye and pigment industry. The compound is characterized by the presence of two nitroanilino groups attached to the anthraquinone core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthraquinone with concentrated nitric acid and sulfuric acid at low temperatures (between -20°C and 15°C) to form dinitroanthraquinone . This intermediate is then reacted with o-nitroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 1,5-Bis-(o-nitroanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of batch or continuous production methods, utilizing general chemical equipment. The reaction conditions are optimized to ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis-(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The anthraquinone core can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
1,5-Bis-(o-nitroanilino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Medicine: Explored for its role in drug development, particularly in the design of anticancer agents.
Mécanisme D'action
The mechanism of action of 1,5-Bis-(o-nitroanilino)anthraquinone, particularly in its biological applications, involves the interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases, which are essential for DNA unwinding . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound’s nitro groups can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
1,5-Bis-(o-nitroanilino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dinitroanthraquinone: Similar in structure but with nitro groups at different positions, leading to different chemical properties and applications.
1,5-Diaminoanthraquinone: The reduced form with amino groups instead of nitro groups, used in different industrial applications.
1,5-Dihydroxyanthraquinone: Another derivative with hydroxyl groups, known for its use in dye synthesis and as a precursor for other compounds.
The uniqueness of 1,5-Bis-(o-nitroanilino)anthraquinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in dyes, pigments, and pharmaceuticals .
Propriétés
Numéro CAS |
21982-51-4 |
|---|---|
Formule moléculaire |
C26H16N4O6 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
Clé InChI |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
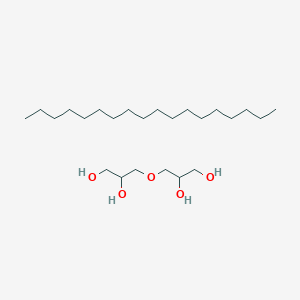
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
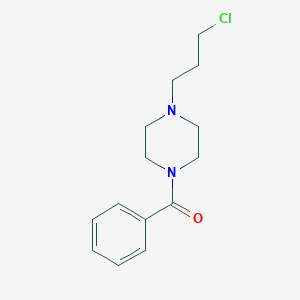
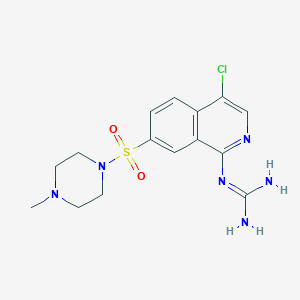
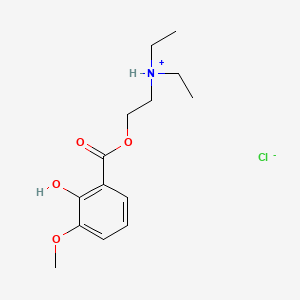
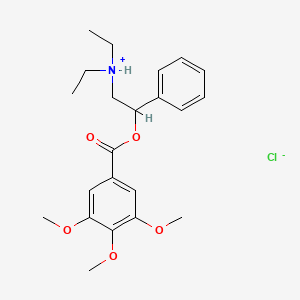
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
